Berenil

Description

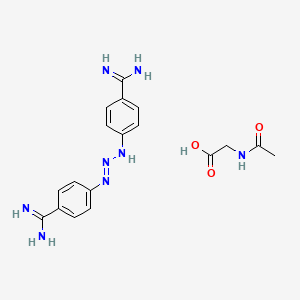

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

15114-96-2 |

|---|---|

Formule moléculaire |

C18H22N8O3 |

Poids moléculaire |

398.4 g/mol |

Nom IUPAC |

2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide |

InChI |

InChI=1S/C14H15N7.C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2H2,1H3,(H,5,6)(H,7,8) |

Clé InChI |

XJLITJHUQRBWPN-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N |

Origine du produit |

United States |

Historical Trajectories and Foundational Research of Berenil

Genesis of Berenil as a Research Compound

The genesis of this compound as a research compound is rooted in the early to mid-20th century efforts to combat widespread parasitic diseases affecting livestock in tropical and subtropical regions. researchgate.netasm.org Trypanosomiasis, transmitted by tsetse flies, posed a major threat to cattle production in Africa, leading to significant economic losses due to animal emaciation, anaemia, and high mortality rates. cgiar.org Babesiosis, another tick-borne protozoal disease, also caused considerable morbidity and mortality in various animal species. asm.orginchem.org

The search for effective chemotherapeutic agents against these diseases drove the synthesis and investigation of numerous compounds. Aromatic diamidines, including this compound, emerged as a promising class of antiparasitic agents. This compound, chemically described as 4,4'-(1-triazene-1,3-diyl)bis(benzamidine) rroij.com, was first described in 1955 and was specifically developed with the aim of combating infections caused by blood parasites such as Trypanosoma and Babesia species. researchgate.netasm.orgnih.govtaylorandfrancis.com Its introduction marked a key development in the available treatments for animal trypanosomiasis and babesiosis. researchgate.netasm.orginchem.org

Evolution of Early Experimental Paradigms in this compound Research

Early experimental paradigms in this compound research primarily focused on evaluating its trypanocidal and babesicidal properties in various animal models. asm.orginchem.orgresearchgate.net Initial studies aimed to determine the efficacy of this compound in clearing parasites from the bloodstream and tissues of infected animals. These investigations often involved experimental infections with specific Trypanosoma and Babesia species followed by treatment with this compound at different concentrations and routes of administration. researchgate.netnih.gov

A key experimental approach involved monitoring parasitaemia levels in treated animals using microscopy. nih.gov The disappearance or significant reduction of parasites in blood smears served as a primary indicator of drug efficacy. Studies in experimentally infected mice, for instance, demonstrated that single doses of this compound could lead to the complete elimination of Trypanosoma evansi from the blood and tissues, although tissue recovery was slow. nih.gov

Furthermore, early research explored the impact of this compound on the clinical signs associated with these parasitic infections, such as fever, anaemia, and weight loss. researchgate.netnih.gov Changes in packed cell volume (PCV), a measure of red blood cell percentage, were often monitored as an indicator of anaemia severity and recovery following treatment. For example, studies in Zebu cattle infected with trypanosomes showed that this compound treatment led to an increase in PCV values, indicating a positive effect on anaemia. nih.gov

The development of the diminazene (B1218545) aceturate index (DAI) by Whiteside in 1962 exemplifies an early methodological approach to assess trypanosomiasis risk and evaluate drug efficacy in the field. nih.gov This method involved treating infected cattle with this compound as soon as infection was detected and measuring the frequency of new infections, providing a practical indicator of trypanosome challenge. nih.gov

Beyond its direct antiparasitic effects, early research also began to explore the mechanisms by which this compound exerted its effects. Investigations into its interaction with DNA, particularly the kinetoplast DNA (kDNA) of trypanosomes, became a significant area of study. nih.govchemrxiv.orgnih.gov These studies utilized techniques to visualize and analyze the effects of this compound on the structure and replication of kDNA, a unique and essential organelle in trypanosomatids. nih.gov

Early experimental findings indicated that this compound possessed both trypanolytic (killing parasites) and trypanostatic (inhibiting parasite growth) properties. researchgate.net More recent studies, building on this foundational knowledge, have also revealed immunomodulatory effects, showing that this compound can reduce the production of pro-inflammatory cytokines in macrophages. researchgate.netnih.gov

Data from early studies on the efficacy of this compound against Trypanosoma evansi in mice demonstrated dose-dependent effects on parasite elimination. nih.gov

| This compound Dose (mg/kg) | Route of Administration | Parasite Elimination | Tissue Recovery |

| 10 | Intraperitoneal or Intramuscular | Complete | Slow |

| 20 | Intraperitoneal or Intramuscular | Complete | Slow |

| 3.5 | Not specified | Less effective | Not specified |

Note: Data compiled from research findings on experimental Trypanosoma evansi infection in mice. nih.gov

Another example of early data comes from studies using the this compound index in Zebu cattle to assess trypanosomiasis prevalence and the impact of treatment. nih.gov

| Year(s) | Cattle Breed | Trypanosome Prevalence (%) | Diagnostic Method | Dominant Trypanosoma Species (%) |

| 1987 | N'Dama | 25 | BCM | T. congolense (65%), T. vivax (35%) |

| 1988 | N'Dama | 31 | BCM | T. congolense (74%), T. vivax (26%) |

| 1989 | N'Dama | 9 | BCM | T. congolense (64%), T. vivax (36%) |

Note: BCM stands for buffy-coat method. Data compiled from studies using the diminazene aceturate index. nih.gov

Methodological Advancements Driving Early this compound Studies

Early this compound studies were driven by the available methodological techniques for parasitological and biochemical analysis. Microscopy played a crucial role in the initial identification and monitoring of parasites in blood and tissue samples. nih.gov The development of techniques like the buffy-coat method enhanced the ability to detect trypanosomes, contributing to the assessment of infection prevalence and treatment efficacy. nih.gov

Biochemical assays were employed to evaluate the physiological impact of parasitic infections and the effects of this compound treatment. Monitoring of blood parameters, such as PCV and levels of liver enzymes like ALT and AST, provided insights into the severity of anaemia and liver injury in infected animals and their recovery post-treatment. asm.orgnih.gov

A significant methodological advancement that influenced this compound research was the growing understanding of its interaction with DNA. Early studies utilized techniques to investigate the binding of this compound to nucleic acids. nih.govchemrxiv.orgnih.gov The crystal structure of this compound was determined, and molecular modelling techniques were employed to understand its plausible binding modes to DNA sequences, particularly in AT-rich regions. nih.govoup.com These studies suggested that this compound could bind in the minor groove of DNA, with potential hydrogen bonding interactions with thymine (B56734) bases and electrostatic interactions with phosphate (B84403) groups. nih.govoup.comscispace.com

Further methodological developments included the use of techniques to study the effects of this compound on the unique kDNA of trypanosomes. Electron microscopy was utilized to observe changes in kDNA arrangement and ultrastructure following this compound treatment. nih.gov Techniques like atomic force microscopy and quantitative PCR were later applied to investigate the impact of this compound on kDNA replication and potential DNA lesions. nih.gov

While early studies primarily focused on in vivo experiments in infected animals, in vitro studies using parasite cultures also became valuable tools for evaluating the direct effects of this compound on parasite viability and growth under controlled laboratory conditions. researchgate.netresearchgate.net These in vitro paradigms allowed for more detailed investigations into the cellular and molecular mechanisms of this compound's action.

The exploration of this compound's potential beyond its traditional antiparasitic uses, such as its anti-inflammatory properties, also necessitated the application of immunological techniques to measure cytokine production and assess the modulation of host immune responses. researchgate.netnih.govtypeset.io

Collectively, the evolution of experimental paradigms and the application of various methodological advancements, from basic microscopy and biochemical assays to more sophisticated molecular and structural techniques, have been instrumental in shaping the foundational research on this compound and elucidating its properties and mechanisms of action.

Elucidation of Berenil S Molecular Mechanisms of Action

Berenil-Nucleic Acid Interactions

This compound is known to bind to nucleic acid duplexes, including both DNA and RNA. nih.gov While the generally accepted mode of binding has been complexation within the minor groove of AT-rich DNA nih.govresearchgate.net, studies have demonstrated that this compound exhibits properties characteristic of both intercalation and minor groove binding. nih.gov This "mixed" binding motif is a key aspect of its interaction profile. nih.gov

Investigation of Minor Groove Binding Modes and Specificity by this compound

This compound's interaction with the minor groove of DNA is a prominent binding mode, particularly with AT-rich sequences. nih.govresearchgate.netoup.com Structures of this compound-DNA complexes reveal that the compound can penetrate deeply into the minor groove, fitting snugly between the groove walls. ptfarm.pl Its amidine groups can form hydrogen bonds with acceptor groups on the edges of bases at the floor of the groove, specifically with thymine-O2 and/or adenine-N3. ptfarm.pl The presence of the guanine (B1146940) NH2 group can sterically impede this compound from binding across GC pairs, contributing to its preference for AT-rich regions. ptfarm.pl

Footprinting studies have confirmed the AT specificity of this compound. oup.com In complexes with certain DNA sequences, this compound binds to AT-rich segments. oup.com For instance, in a complex with CGCGAATTCGCG, the drug binds to the AAT segment, with one amidinium group forming a hydrogen bond to N3 of adenine. oup.com In contrast, with CGCAAATTTGCG, this compound can bind symmetrically to the central four AT base pairs, with its amidinium groups hydrogen bonded to O2 of thymines at each end of the binding site. oup.com

The binding affinity of this compound can vary depending on the arrangement of AT base pairs. researchgate.net Quantitative DNase I footprinting has shown that AATT and AAAA are better binding sites than TTAA and TATA for AT-selective minor groove binders, including this compound. oup.com These differences are thought to be related to variations in DNA minor groove width. oup.com

Molecular modeling studies have supported the possibility of specific hydrogen bonds between the amidine groups of this compound and the O2 atoms of thymine (B56734) bases in AT sequences, although electrostatic interactions with phosphate (B84403) groups also play a significant role. oup.com

Evidence and Characteristics of Intercalation Mechanisms by this compound

While minor groove binding is a recognized mode, evidence also supports this compound's ability to intercalate into DNA. researchgate.netoup.comnih.govoup.comgeneseo.edu Studies using spectroscopic, calorimetric, and hydrodynamic techniques have shown that this compound binding to various DNA and RNA duplexes exhibits characteristics of both intercalation and minor groove binding. nih.gov

Viscometric data have revealed properties characteristic of a significant contribution from an intercalative mode of binding when this compound interacts with certain DNA and RNA duplexes, such as poly[d(A-T)]₂, poly[d(I-C)]₂, poly[d(G-C)]₂, and poly(rA).poly(rU). nih.gov this compound binding has also been shown to unwind negative supercoils in plasmid DNA, an observation consistent with an intercalative binding mode. nih.gov

Single-molecule force spectroscopy experiments have further illuminated the mixed binding modes of this compound. oup.comrsc.org These studies indicate that this compound can behave as a typical minor groove ligand at high ionic strengths, but at low ionic strengths, the drug can also partially intercalate into the double helix. rsc.org This suggests that the binding modes can be modulated by environmental factors like ionic strength. rsc.org

Thermodynamic studies using techniques like Isothermal Titration Calorimetry (ITC) have provided insights into the energetics of this compound-DNA interactions. chemrxiv.orgresearchgate.net These studies suggest a mixed binding behavior, where more than one this compound molecule can bind to DNA double strands, with a second molecule potentially interacting through intercalation. chemrxiv.orgresearchgate.net The intercalative effect has been suggested to be entropically driven. researchgate.net

Structural Biology and Topology of this compound-DNA/RNA Complexes

Structural studies, including crystal structures and molecular modeling, have been instrumental in understanding the topology of this compound-nucleic acid complexes. researchgate.netguidetopharmacology.orgwikipedia.orgoup.comnih.govoup.comgeneseo.educhemrxiv.orgresearchgate.netnih.govresearchgate.netjosvasmouau.com this compound's binding in the minor groove of AT-rich sequences involves specific interactions, including hydrogen bonds between the amidine groups and the O2 atoms of thymine and/or N3 atoms of adenine. ptfarm.ploup.com Hydrophobic contacts between the phenyl rings of this compound and the hydrophobic regions of the DNA backbone also contribute to the binding. researchgate.net

Molecular dynamics simulations have provided further details on the structural dynamics of this compound-DNA complexes, highlighting the role of water molecules in stabilizing the interaction, particularly through bridging water molecules. researchgate.net These simulations can reveal different binding profiles and the relative stability of ligand binding in the minor groove compared to the major groove. researchgate.net

This compound's interaction with DNA can induce structural changes. Groove binding drugs like this compound can locally stiffen the DNA helix and may also alter intrinsic helix bends or bend straight DNA. nih.gov Studies using titration rotational viscometry have measured changes in DNA intrinsic viscosity and contour length upon this compound binding, providing insights into the conformational response of DNA to the drug. nih.gov The sites of highest this compound binding strength have been correlated with unbent alternating helical AT segments, which can be straightened upon binding. nih.gov

This compound can bind to both DNA and RNA duplexes, exhibiting a preference for DNA duplexes with unobstructed minor grooves. nih.govptfarm.pl While it primarily targets AT-rich regions, under certain conditions, its intercalative behavior is associated with the ability to recognize and interact with CG-rich sites as well. researchgate.net

Interaction with G-Quadruplex Structures

Beyond duplex nucleic acids, this compound has also been shown to interact with G-quadruplex (G4) structures. researchgate.netresearchgate.netwikidata.orguliege.be G4s are non-canonical higher-order DNA structures formed from guanine-rich sequences, found in regions like oncogene promoters and telomeres. geneseo.eduresearchgate.net

This compound has been reported as a tight binder of G-quadruplexes, sometimes with a stronger affinity than to AT-rich duplexes. researchgate.nettandfonline.com This binding is observed to occur through π-stacking and electrostatic interactions. researchgate.net Studies using techniques like ITC, Circular Dichroism (CD) spectroscopy, and fluorescent displacement assays have demonstrated that this compound binds to G4 DNA. geneseo.edu Fluorescent displacement assays, for example, have shown that this compound can displace dyes that bind to G4 structures, suggesting a strong affinity or shared binding sites. geneseo.edu

Molecular dynamics simulations investigating this compound binding to c-MYC G-quadruplex variants have shown that this compound binding can significantly affect the flexibility of loop and flanking nucleotides. researchgate.net The binding free energies calculated from these simulations indicate that electrostatic and Van der Waals interactions are the main factors modulating this compound binding to G4s. researchgate.net this compound appears to bind preferentially to G4s that have extended loops and flanking bases, with interactions occurring with these regions. tandfonline.com Binding to G4s without extended regions may occur mostly through end stacking. tandfonline.com

Different G4 topologies can influence this compound binding. Studies on various c-MYC G-quadruplex mutants with restricted loop lengths and folding topologies have characterized the specificity of this compound binding towards these different forms. acs.org The binding thermodynamics can vary depending on the specific G4 structure, with contributions from both enthalpy and entropy. acs.org

This compound's Influence on Enzymatic Pathways

In addition to its direct interactions with nucleic acids, this compound has been shown to influence various enzymatic pathways. researchgate.netresearchgate.netnih.govresearchgate.netjosvasmouau.comtandfonline.commdpi.comacs.orgtandfonline.com While its primary mechanism against trypanosomes is linked to kDNA interactions uliege.be, its effects extend to other enzymes.

Studies have indicated that this compound can modulate host cellular and inflammatory responses, partly by downregulating the phosphorylation of key signaling molecules and transcription factors involved in the production of proinflammatory cytokines, such as mitogen-activated protein kinases (MAPKs) and STAT proteins. researchgate.netjosvasmouau.comresearchgate.netnih.gov This suggests a potential for this compound to affect enzymatic cascades involved in immune signaling. researchgate.netjosvasmouau.com

This compound has also been studied for its effects on enzymes in specific organs, such as the kidney. Repeated administration of this compound in rats resulted in altered activity levels of enzymes like alkaline phosphatase and lactate (B86563) dehydrogenase in kidney tissue and urine, indicating potential cellular damage and effects on enzymatic function in this organ. nih.gov

Furthermore, this compound has been identified as an activator of angiotensin-converting enzyme 2 (ACE2). researchgate.netresearchgate.netallenpress.comtandfonline.combjvp.org.br This activation is thought to contribute to its anti-inflammatory properties and its potential beneficial effects in conditions involving the renin-angiotensin system. researchgate.netallenpress.comtandfonline.com

Modulation of Topoisomerase Activity by this compound

This compound has been shown to interact with and modulate the activity of topoisomerase enzymes, particularly topoisomerase II. researchgate.netnih.govrsc.orgtandfonline.comscialert.net Topoisomerases are crucial enzymes involved in managing DNA topology during processes like replication and transcription.

In trypanosomes, this compound is known to inhibit mitochondrial topoisomerase II activity, which in turn interferes with kinetoplast DNA (kDNA) replication. uliege.be This inhibition is considered a significant part of its trypanocidal mechanism. uliege.be

Studies have also investigated this compound's effects on mammalian DNA topoisomerases. This compound has been reported as a strong catalytic inhibitor of mammalian DNA topoisomerase II. ptfarm.pl However, other research suggests that while some minor groove binders can poison topoisomerase I, this compound exhibits little or no topoisomerase I poisoning activity. asm.orgnih.gov This suggests a degree of selectivity in its topoisomerase interactions.

The interaction with topoisomerase II is thought to contribute to the cytotoxic effects observed with this compound, similar to other agents that target this enzyme by stabilizing a covalent topoisomerase II-DNA intermediate. ptfarm.pl

Table 1: Summary of this compound-Nucleic Acid Interaction Modes

| Interaction Mode | Nucleic Acid Type | Specificity | Key Characteristics |

| Minor Groove Binding | DNA, RNA | Primarily AT-rich | Deep penetration into groove, hydrogen bonding with bases, electrostatic interactions |

| Intercalation | DNA, RNA | Can interact with CG | Insertion between base pairs, unwinding of DNA helix, can be entropically driven |

| G-Quadruplex Binding | DNA | G-rich sequences | π-stacking and electrostatic interactions, binding to loops and flanking bases |

Table 2: Influence of this compound on Selected Enzymes

| Enzyme | Effect | Context |

| Mitochondrial Topoisomerase II | Inhibition | Trypanosomes (kDNA replication) |

| Mammalian DNA Topoisomerase II | Strong catalytic inhibition | Mammalian cells |

| Topoisomerase I | Little or no poisoning activity | Mammalian cells |

| Angiotensin-Converting Enzyme 2 (ACE2) | Activation | Host systems (anti-inflammatory effects) |

| Alkaline Phosphatase | Increased activity (in kidney tissue/urine upon repeated administration) | Rat kidney |

| Lactate Dehydrogenase | Significant loss of activity (in kidney tissue upon repeated administration) | Rat kidney |

| MAPKs, STAT proteins | Downregulation of phosphorylation | Macrophages (proinflammatory cytokine production) |

Impact of this compound on DNA Polymerase Function.

This compound is recognized as a DNA-binding drug, exhibiting a preference for AT-rich regions within the minor groove of DNA uliege.benih.govijls.in. This binding characteristic is central to its effects on DNA replication. Studies on Trypanosoma cruzi, the causative agent of Chagas disease, have shown that this compound primarily affects kinetoplast DNA (kDNA), the mitochondrial DNA of these parasites uliege.benih.govuliege.be. kDNA is a unique structure composed of interlocked minicircles and maxicircles uliege.beuliege.be. This compound's binding to kDNA can lead to significant changes in its arrangement and topology uliege.benih.govuliege.be.

Research indicates that this compound can prevent the decatenation of kDNA minicircles, a crucial step for their replication uliege.benih.govuliege.be. This interference with minicircle decatenation directly impairs kDNA replication, ultimately leading to the appearance of dyskinetoplastic cells, which have partially or totally lost their kDNA uliege.benih.govuliege.be. While the precise mechanism of interaction with DNA polymerase in trypanosomes is not fully elucidated, the disruption of kDNA structure and replication strongly suggests an indirect or direct impact on the function of the DNA polymerases responsible for replicating this extranuclear genome uliege.bewikipedia.org. In plasmids containing poly(dA)poly(dT) sequences, this compound has been shown to inhibit DNA replication, and this effect correlates with the position of these AT-rich regions relative to the origin of replication nih.gov. This compound's interaction with DNA has also been explored in the context of purifying plasmid DNA using affinity chromatography, where it acts as a ligand google.com.

Inhibition and Activation of Other Key Enzymes by this compound (e.g., SSAT1, Angiotensin-Converting Enzyme).

Beyond its interactions with DNA and potential effects on DNA polymerase, this compound has been found to modulate the activity of several other key enzymes.

One notable target is Spermidine (B129725)/Spermine (B22157) N1-acetyltransferase 1 (SSAT1), a rate-limiting enzyme in the polyamine metabolic pathway responsible for polyamine catabolism pnas.orgnih.gov. This compound has been demonstrated to act as a potent competitive inhibitor of human SSAT1 activity nih.govnih.gov. The inhibition of SSAT1 by this compound can lead to increased levels of higher-order polyamines like spermine and spermidine pnas.org. This enzymatic inhibition has been investigated in the context of Parkinson's disease, where decreased SAT1 expression is observed, and this compound treatment worsened the phenotype in a transgenic mouse model pnas.orgnih.gov. In rheumatoid arthritis synovial fibroblasts, this compound, as an SSAT1 inhibitor, has been shown to increase the 5-methylcytosine (B146107) content of DNA and increase levels of DNA methyltransferase 1 (DNMT1) researchgate.netlidsen.comsemanticscholar.org.

This compound has also been identified as an activator of Angiotensin-Converting Enzyme 2 (ACE2) typeset.ioresearchgate.netchemsrc.com. ACE2 is an enzyme that converts angiotensin II, a vasoconstrictor, into angiotensin (1-7), which possesses vasodilatory and anti-inflammatory properties researchgate.net. This activation of ACE2 contributes to this compound's potent anti-inflammatory effects typeset.iochemsrc.com. Studies have shown that this compound can enhance ACE2 activity and attenuate ischemia-induced cardiac pathophysiology nih.gov.

Additionally, this compound has been reported to inhibit other enzymes, although the extent and implications of these interactions can vary. It has been described as a blocker of proton-controlled ion channels of the ASIC family researchgate.net. While pentamidine, another antiparasitic amidine, is a competitive inhibitor of murine polyamine oxidase (PAO), this compound was found to be an extremely weak inhibitor of this enzyme nih.gov.

The table below summarizes some of the key enzymatic targets of this compound:

| Enzyme | Effect of this compound | Notes |

| Spermidine/Spermine N1-acetyltransferase 1 (SSAT1) | Inhibition | Potent competitive inhibitor. nih.govnih.gov |

| Angiotensin-Converting Enzyme 2 (ACE2) | Activation | Contributes to anti-inflammatory effects. typeset.ioresearchgate.netchemsrc.com |

| Polyamine Oxidase (PAO) | Weak Inhibition | Compared to pentamidine. nih.gov |

| ASIC family ion channels | Blocker | Proton-controlled ion channels. researchgate.net |

| Mitochondrial topoisomerase II | Inhibition | In trypanosomes, potentially interfering with kDNA replication. uliege.be |

This compound-Induced Mitochondrial Dysfunction and Bioenergetic Perturbations.

Mitochondria, essential organelles for cellular energy production, are significantly impacted by this compound, particularly in parasites where it targets kDNA uliege.benih.govuliege.be. The disruption of kDNA replication and structure in Trypanosoma cruzi treated with this compound is associated with alterations in mitochondrial physiology uliege.benih.govuliege.be.

Studies have observed mitochondrial swelling and loss of matrix in T. cruzi epimastigotes treated with this compound uliege.be. Furthermore, treated parasites exhibited higher levels of reactive oxygen species (ROS) and a slight decrease in mitochondrial membrane potential and oxygen consumption uliege.benih.gov. These findings indicate that this compound induces oxidative stress and perturbs mitochondrial bioenergetics in these parasites uliege.benih.gov.

In mammalian cells, this compound and its complexes have also been shown to affect mitochondrial function. Novel platinum(II) complexes with this compound have been observed to induce a decrease in mitochondrial membrane potential (MMP) in breast cancer cells mdpi.com. This decrease in MMP is an early indicator of the mitochondrial pathway of apoptosis mdpi.comtandfonline.com. The selective concentration of these this compound-platinum complexes in tumor cell mitochondria, potentially due to the increased membrane potential characteristic of these cells, may contribute to their increased proapoptotic activity mdpi.com.

While the primary target in trypanosomes appears to be kDNA, the induction of mitochondrial dysfunction and bioenergetic perturbations by this compound and its derivatives in both parasites and cancer cells highlights the mitochondrion as a key organelle affected by this compound uliege.benih.govuliege.bemdpi.com.

Cell Cycle Arrest and Apoptosis Induction by this compound in In Vitro Models.

This compound has been shown to influence cell cycle progression and induce apoptosis in various in vitro models, particularly in cancer cells.

In mammalian cells, minor-groove binding DNA ligands, including this compound, have been found to cause protracted cell growth characterized by a prolongation of the G1 phase and an arrest in the G2 compartment of the cell cycle nih.gov. This interference with cell cycle progression can lead to increased polyploidization nih.gov. These observations suggest a role for the DNA minor groove in the proper transit through the G2 phase and mitosis nih.gov.

This compound and its derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines in vitro. Novel this compound complex of platinum(II) (Pt12) combined with an anti-MUC1 antibody strongly induced apoptosis in MCF-7 breast cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways nih.gov. This combined treatment increased the concentration of markers associated with these pathways, including caspase-8, cytochrome c, and caspase-9 nih.gov. This compound-platinum(II) complexes have been shown to increase the levels of proapoptotic factors and activate caspases 3, 8, and 9 in breast cancer cells researchgate.net. The apoptotic effect of some this compound-platinum complexes has been found to be stronger than that of cisplatin (B142131) in breast cancer cells researchgate.netresearchgate.net.

The induction of apoptosis by this compound and its complexes is often associated with the disruption of mitochondrial membrane potential, as discussed earlier mdpi.comtandfonline.com. This suggests that the mitochondrial pathway plays a significant role in this compound-induced apoptosis mdpi.comtandfonline.com.

Key apoptotic markers affected by this compound and its complexes in in vitro studies include:

| Apoptotic Marker | Effect of this compound/Complexes (In Vitro) | Associated Pathway | References |

| Caspase-3 | Increased activation | Executioner caspase | researchgate.net |

| Caspase-8 | Increased activation | Extrinsic pathway initiator | tandfonline.comnih.govresearchgate.net |

| Caspase-9 | Increased activation | Intrinsic pathway initiator | tandfonline.comnih.govresearchgate.net |

| Bax | Increased levels | Proapoptotic protein | nih.govresearchgate.netlongdom.org |

| Cytochrome c | Release from mitochondria | Intrinsic pathway mediator | tandfonline.comnih.govlongdom.org |

| Mitochondrial Membrane Potential (MMP) | Decrease/Depolarization | Intrinsic pathway trigger | mdpi.comtandfonline.comlongdom.org |

| p53 | Increased concentration (with combined treatment) | Tumor suppressor, involved in apoptosis | nih.gov |

Modulation of Intracellular Signaling Pathways by this compound.

This compound has been shown to modulate several intracellular signaling pathways, contributing to its diverse biological effects, particularly its anti-inflammatory and immunomodulatory properties typeset.ionih.govplos.org.

A key effect of this compound is the downregulation of pro-inflammatory cytokine production in macrophages typeset.ionih.govplos.orgnih.gov. This is achieved, at least in part, by inhibiting the phosphorylation of key signaling molecules involved in the inflammatory response typeset.ionih.govnih.gov. This compound significantly downregulates the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK typeset.ionih.govnih.gov. These kinases are central to the signaling cascades that lead to the production of pro-inflammatory cytokines typeset.ionih.govfrontiersin.org.

This compound also inhibits the phosphorylation of signal transducer and activator of transcription (STAT) proteins, specifically STAT1 and STAT3 typeset.ionih.govnih.gov. STAT proteins are transcription factors that play crucial roles in the expression of genes involved in immune and inflammatory responses typeset.ionih.govnih.gov. Furthermore, this compound has been shown to downregulate NFκB p65 subunit activity typeset.ionih.govnih.gov. NFκB is another critical transcription factor that regulates the expression of numerous genes, including those encoding pro-inflammatory cytokines typeset.ionih.govfrontiersin.org.

Interestingly, while inhibiting STAT1 and STAT3 phosphorylation, this compound treatment has been observed to upregulate the phosphorylation of STAT5 nih.gov. STAT5 is involved in various cellular processes, including cell proliferation and survival. This compound treatment also increased the expression of SOCS1 and SOCS3, which are known to inhibit the JAK-STAT pathway and other signaling cascades nih.gov.

In cancer cells, novel this compound complex of platinum(II) combined with an anti-MUC1 antibody significantly reduced the concentration of phosphorylated Akt (p-Akt) nih.gov. The PI3K-Akt pathway is a major intracellular signaling pathway involved in cell growth, survival, and proliferation, and its dysregulation is common in cancer nih.gov.

The modulation of these intracellular signaling pathways by this compound underscores its complex mechanisms of action, influencing not only parasite biology but also host cellular responses, particularly inflammation and potentially the survival of cancer cells.

The table below summarizes some of the intracellular signaling pathways modulated by this compound:

| Signaling Pathway/Molecule | Effect of this compound/Complexes | Outcome/Associated Effect | References |

| MAPKs (ERK, p38, JNK) | Downregulated phosphorylation | Reduced pro-inflammatory cytokine production | typeset.ionih.govnih.gov |

| STAT1, STAT3 | Downregulated phosphorylation | Reduced pro-inflammatory cytokine production | typeset.ionih.govnih.gov |

| NFκB p65 | Downregulated activity | Reduced pro-inflammatory cytokine production | typeset.ionih.govnih.gov |

| STAT5 | Upregulated phosphorylation | Potential influence on cell proliferation/survival | nih.gov |

| SOCS1, SOCS3 | Upregulated expression | Negative regulation of immune/signaling responses | nih.gov |

| Akt (phosphorylated) | Reduced concentration | Inhibition of PI3K-Akt pathway, potential impact on survival | nih.gov |

Preclinical Biological Activity of Berenil in Experimental Models

Antiprotozoal Efficacy of Berenil in Cell-Based and Animal Systems.

This compound demonstrates efficacy against a range of protozoan parasites in both in vitro and in vivo models. wikipedia.orgresearchgate.netmsd-animal-health.commsd-animal-health.com Its primary use has been in combating trypanosomiasis and babesiosis in animals. researchgate.netmsd-animal-health.commsd-animal-health.cominchem.org

Activity Spectrum against Trypanosomatids (Trypanosoma cruzi, Trypanosoma brucei, Trypanosoma congolense, Trypanosoma evansi) in In Vitro and Murine Models.

This compound is effective against several species of Trypanosoma that cause diseases in animals and humans. wikipedia.orgmsd-animal-health.commsd-animal-health.comtanta.edu.egnih.gov Studies in mice have shown that this compound can eliminate Trypanosoma brucei brucei infection. ajol.infocabidigitallibrary.org For instance, a dose of 3.5 mg/kg administered intraperitoneally resulted in complete clearance of parasitaemia in infected mice within 2 days post-treatment, with no relapse observed throughout a 25-day observation period. cabidigitallibrary.org In contrast, lower doses or treatment with certain plant extracts alone did not achieve complete parasite clearance or prevent relapse. ajol.infocabidigitallibrary.org

Research has also investigated the efficacy of this compound against different populations of Trypanosoma congolense and Trypanosoma brucei brucei isolated from cattle. nih.gov Susceptibility to this compound can vary among trypanosome strains. nih.gov Strains from areas with high tsetse challenge have shown resistance to this compound, requiring higher doses (up to 45 mg/kg) for maximum curative effect in infected mice. nih.gov More susceptible strains, found in areas with medium tsetse challenge, responded to lower doses (3.5 mg/kg or 7 mg/kg). nih.gov This highlights the existence of drug-resistant trypanosome strains. nih.gov

This compound has also been shown to modulate the host immune response during Trypanosoma congolense infection. researchgate.netresearchgate.netnih.gov Studies indicate that this compound treatment can reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α by macrophages in vivo and in vitro. researchgate.netresearchgate.netnih.govresearchgate.net This effect is associated with the downregulation of phosphorylation of key signaling molecules like mitogen-activated protein kinases (MAPKs) and signal transducer and activator of transcription (STAT) proteins (STAT1 and STAT3), as well as NFκB activity. researchgate.netnih.gov

While effective against several Trypanosoma species, this compound has not shown activity against the intracellular parasite Trypanosoma cruzi at the highest concentrations tested in some in vitro studies. asm.org

This compound's Effects on Babesia Species in Bovine and Rodent Models.

This compound is effective against Babesia species, which cause babesiosis (redwater) in cattle and biliary fever in dogs and horses. msd-animal-health.commsd-animal-health.commsd-animal-health.co.za It is used for both treatment and prophylaxis of babesiosis in cattle, sheep, horses, and dogs. msd-animal-health.commsd-animal-health.com A single treatment with this compound can lead to a rapid clinical cure of Babesia infections. msd-animal-health.com Notably, this compound has shown efficacy even against Babesia strains that have developed resistance to other drugs. msd-animal-health.com In bovine models, this compound has been used to clear Babesia bovis infections, facilitating the establishment of parasite-free tick colonies. mdpi.com This involves treating infected calves with this compound multiple times until the ticks that feed on them produce parasite-free offspring. mdpi.com

Leishmanicidal Action of this compound in Macrophage Cultures and Experimental Animal Infections.

This compound has demonstrated leishmanicidal activity. researchgate.net In human medicine, it has been noted as an effective drug in the treatment of cutaneous leishmaniasis. researchgate.net While specific detailed research findings on this compound's leishmanicidal action in macrophage cultures and experimental animal infections were not extensively detailed in the provided snippets beyond its mention as a treatment for cutaneous leishmaniasis researchgate.net and a case of poisoning in a dog treated for visceral leishmaniasis bjvp.org.br, other related diamidines are known antiparasitic agents researchgate.netcore.ac.uk, and research on leishmanicidal activities often involves macrophage cultures and experimental animal models nih.govnih.gov.

Exploration of Antibacterial and Antifungal Potential of this compound in Select Preclinical Contexts.

Beyond its well-known antiprotozoal activity, this compound also possesses antibacterial and fungistatic effects. msd-animal-health.cominchem.orgresearchgate.net It has a pronounced antibacterial effect, particularly against Streptococci, Staphylococci, Corynebacteria, and Brucella. msd-animal-health.com Some studies have explored the antimicrobial potential of triazenes, including diminazene (B1218545) aceturate, and found activity against gram-positive and gram-negative bacteria with low minimum inhibitory concentration (MIC) values. researchgate.net this compound also exhibits a certain degree of fungistatic effect. msd-animal-health.com While not the primary focus of its historical use, these preclinical observations suggest a broader spectrum of activity.

In Vitro and Ex Vivo Oncological Research on this compound.

Preclinical research has also explored the potential of this compound in oncological contexts, particularly in in vitro and ex vivo studies. nih.govnih.govptfarm.plnih.govptfarm.pltandfonline.comresearchgate.net

This compound-Mediated Inhibition of Cancer Cell Proliferation and Viability.

This compound, particularly in the form of novel dinuclear platinum(II) complexes incorporating this compound ligands, has shown potent antiproliferative effects on cancer cells in vitro. nih.govptfarm.plnih.govptfarm.pltandfonline.com Studies on human breast cancer cell lines, such as MDA-MB-231 and MCF-7, have demonstrated that these platinum-berenil complexes are more potent antiproliferative agents than cisplatin (B142131). nih.govptfarm.plnih.govtandfonline.com

These complexes inhibit cancer cell growth and decrease the number of viable cells in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells. ptfarm.pl The antiproliferative effect is concentration-dependent and appears to be independent of the estrogen receptor status. ptfarm.pl

Mechanism studies suggest that these compounds inhibit DNA synthesis in a dose-dependent manner. ptfarm.plptfarm.pl They also act as topoisomerase II inhibitors. ptfarm.pl Furthermore, these platinum-berenil complexes have been shown to induce apoptosis in breast cancer cells through mechanisms involving caspase activation and disruption of mitochondrial membrane potential. nih.govnih.gov Cytotoxicity assays have indicated that these compounds are less toxic to normal human skin fibroblast cells compared to breast cancer cells, suggesting a degree of selectivity. nih.govtandfonline.com

The following table summarizes some in vitro cytotoxicity data for platinum-berenil complexes compared to cisplatin in breast cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) (24h incubation) | IC₅₀ (µM) (48h incubation) |

| Cisplatin | MCF-7 | 93 ± 2 | - |

| Cisplatin | MDA-MB-231 | 82 ± 2 | - |

| [Pt₂(amine)₄(this compound)₂]Cl₄ (Compound 1) | MCF-7 | 9 ± 2 | - |

| [Pt₂(amine)₄(this compound)₂]Cl₄ (Compound 1) | MDA-MB-231 | 17 ± 2 | - |

| Pt₂(3,5-dimethylpyridine)₄(this compound)₂ (Pt15) | Fibroblast | 70 ± 3 | 34 ± 3 |

| Pt₂(3,5-dimethylpyridine)₄(this compound)₂ (Pt15) | MCF-7/MDA-MB-231 | Substantially greater cytotoxicity than cisplatin nih.govtandfonline.com | Substantially greater cytotoxicity than cisplatin nih.govtandfonline.com |

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

Differential Sensitivity of Cancer Cell Lines to this compound.

Studies investigating the preclinical biological activity of this compound and its derivatives have indicated differential responses across various cancer cell lines. Research involving dinuclear this compound-platinum(II) complexes, for instance, demonstrated varying degrees of potency in human breast cancer cell lines, specifically MCF-7 and MDA-MB231 cells nih.govnih.gov. These studies suggested that the cellular reactions to this compound-platinum(II) derivatives were more pronounced in MCF-7 cells compared to MDA-MB231 cells nih.gov. Furthermore, these this compound-platinum(II) derivatives were found to be more effective than cisplatin in mediating cellular oxidative modifications and proapoptotic metabolism, particularly in MCF-7 cells nih.gov. This differential sensitivity highlights the complex interactions between this compound-based compounds and the specific characteristics of different cancer cell types.

The concept of differential sensitivity in cancer cell lines is a recognized phenomenon in preclinical oncology, where the response to a therapeutic agent can vary significantly depending on the genetic makeup, metabolic state, and other biological features of the cells. While the precise mechanisms underlying the differential sensitivity of cancer cell lines to this compound itself, independent of platinum complex formation, require further detailed investigation, studies on its complexes suggest that cellular context plays a crucial role in determining the extent of its cytotoxic effects nih.govnih.gov.

Synergistic Effects of this compound with Other Agents in Preclinical Cancer Models.

Preclinical studies have explored the potential for synergistic effects when this compound is combined with other therapeutic agents, particularly in the context of cancer treatment. Research into dinuclear this compound-platinum(II) complexes has shown promising results, suggesting that complex formation with platinum enhances the anti-proliferative activity compared to cisplatin alone nih.gov. For example, a novel dinuclear platinum(II) complex incorporating this compound and 2-picoline ligands demonstrated more potent anti-proliferative activity against both MDA-MB-231 and MCF-7 breast cancer cells than cisplatin nih.gov.

These findings suggest that the unique structural properties of this compound-platinum complexes may lead to distinct mechanisms of action or enhanced interactions with cellular targets compared to traditional platinum drugs nih.gov. The ability of these complexes to more efficiently mediate cellular oxidative modifications and proapoptotic metabolism further underscores their potential for synergistic activity when combined with agents that target related pathways nih.gov. While research on this compound's synergy with a wide range of other agents in cancer models is ongoing, the studies with platinum complexes provide a basis for exploring combination therapies that could leverage this compound's properties to enhance therapeutic outcomes.

Immunomodulatory Properties of this compound in Animal Models.

This reduction in pro-inflammatory cytokine production is not attributed to a downregulation of Toll-like receptor (TLR) expression on innate immune cells. Instead, this compound significantly downregulates the phosphorylation of key intracellular signaling molecules and transcription factors involved in the production of proinflammatory cytokines. These include mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, as well as signal transducer and activator of transcription (STAT) proteins (STAT1 and STAT3) and the NFκB p65 subunit.

The ability of this compound to downregulate these major intracellular signaling pathways suggests its potential to modulate excessive inflammatory responses. Studies comparing this compound's effects to other substances, such as the hemolymph of Sarcophaga argyostoma larvae in mice infected with Trypanosoma evansi, have also noted that this compound reduced inflammatory mediators. These immunomodulatory effects highlight a broader pharmacological profile for this compound beyond its direct antiparasitic actions, suggesting potential therapeutic applications in conditions characterized by excessive inflammation.

Mechanisms of Resistance to Berenil in Pathogen Models

Genetic Basis of Berenil Resistance in Microorganisms

Genetic changes play a significant role in the development of this compound resistance in microorganisms, particularly in trypanosomes cambridge.org. Studies on Trypanosoma evansi have identified a novel gene, TeDR40, whose upregulation is associated with acquired resistance to this compound researchgate.netannals-parasitology.eu. Expression analysis showed that the TeDR40 gene was significantly upregulated (at least 1000-fold) in resistant parasites compared to sensitive ones researchgate.netannals-parasitology.eu. Genetic modification of wild-type sensitive T. evansi to inducibly overexpress TeDR40 led to decreased sensitivity to this compound, indicating a correlation between TeDR40 expression and reduced drug sensitivity researchgate.netannals-parasitology.eu.

Another key genetic factor in this compound resistance in trypanosomes is the alteration or loss of activity of the P2 adenosine (B11128) transporter, encoded by the TbAT1 gene in Trypanosoma brucei and TevAT1 in T. evansi researchgate.netannals-parasitology.eunih.gov. This transporter is primarily responsible for the uptake of this compound into the parasite nih.gov. Loss of TbAT1 gene activity or mutations in the AT-1 gene in Trypanosoma brucei gambiense have been associated with diminazene (B1218545) resistance annals-parasitology.eu. Similarly, the absence or downregulation of the TevAT1 gene in T. evansi isolates has been linked to potential resistance to diamidine drugs, including this compound nih.gov.

Genetic assays designed to detect known determinants of drug resistance have revealed a high prevalence of this compound resistance among T. congolense isolates from cattle and game animals in endemic areas nih.gov.

Role of Membrane Transporters and Efflux Pumps in this compound Resistance

Membrane transporters, particularly influx transporters, are critical for this compound uptake, and alterations in their function can lead to resistance by reducing intracellular drug accumulation cabidigitallibrary.orgscispace.com. The P2/TbAT1 adenosine transporter is the primary mediator of this compound transport in Trypanosoma brucei brucei nih.gov. Resistant populations of trypanosomes are known to accumulate less trypanocides than sensitive ones cabidigitallibrary.org. Loss of almost all capacity for diminazene transport was observed in TbAT1-null mutants nih.gov.

While reduced influx is a major mechanism, the potential role of efflux pumps in this compound resistance has also been considered researchgate.netmdpi.com. In T. evansi, the protein encoded by the upregulated TeDR40 gene showed some amino acid sequence similarity (24%) to a multi-drug resistance efflux pump in Burkholderia cepacia researchgate.net. This suggests a possible role for TeDR40 in drug extrusion or sequestration, contributing to resistance researchgate.net. However, it is also noted that the transport mechanism of diminazene may not be as specific as that of other diamidine compounds, and multiple pathways might be involved mdpi.com. A combined mechanism of reduced uptake and increased efflux might also contribute to resistance mdpi.com.

Target Site Alterations and Reduced this compound Affinity

This compound is known to bind to DNA, particularly A/T-rich regions in the minor groove, and its primary target in trypanosomes is believed to be the kinetoplast DNA nih.govnih.govfrontiersin.org. This binding can inhibit fundamental biological processes like DNA replication and transcription frontiersin.org. Resistance could theoretically arise from alterations at the drug's target site that reduce its affinity or impact.

Research using Plasmid pBR322 as a model system has identified a 378 bp A/T-rich DNA sequence with potential this compound binding sites frontiersin.org. A deletion mutant lacking most of this fragment showed increased resistance to this compound, while adding an extra copy of this region increased sensitivity frontiersin.org. This suggests that the presence and characteristics of these binding sites can influence this compound activity frontiersin.org.

In Trypanosoma cruzi, this compound has been shown to promote drastic ultrastructural changes in kDNA, preventing minicircle release and replication, leading to reduced parasite proliferation uliege.be. While this highlights the kDNA as a key target, the specific mechanisms of resistance related to target site alteration in the kDNA itself are still being unveiled annals-parasitology.eu. Alterations in the kinetoplast network and kDNA lesions have been suggested in parasites treated with this compound annals-parasitology.eu.

Metabolic Adaptations and Detoxification Mechanisms Conferring this compound Resistance

Metabolic adaptations and detoxification mechanisms can also contribute to drug resistance in microorganisms cambridge.org. While specific detoxification pathways for this compound are not extensively detailed in the provided search results, some studies touch upon related metabolic processes and potential mechanisms.

In Leishmania, a protozoan parasite related to Trypanosomes, polyamine metabolism has been implicated in drug resistance biorxiv.org. Overexpression of enzymes involved in polyamine synthesis, such as ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (AdoMetDC), and spermidine (B129725) synthase (SpdS), has been shown to confer resistance to certain inhibitors, although the direct link to this compound resistance in Leishmania is not explicitly stated biorxiv.org. This compound itself has been noted as a non-specific inhibitor of spermidine/spermine (B22157) N-acetyltransferase (SSAT) in some contexts, an enzyme involved in polyamine detoxification preprints.org. However, studies using this compound as an SSAT inhibitor in mouse models observed no toxic effects to the mice, suggesting potential differences in how this mechanism might manifest in pathogens versus hosts preprints.org.

In T. congolense, diminazene resistance has been associated with mitochondrial function, with resistant strains showing reduced mitochondrial membrane potential. Genome analysis of resistant lines revealed missense mutations in a vacuolar-type Ca²⁺-ATPase. This suggests that alterations in mitochondrial metabolism or ion transport could play a role in resistance, although the precise link to this compound detoxification is not fully elucidated.

The interplay between drug uptake, efflux, target interaction, and metabolic processes collectively contributes to the complex phenomenon of this compound resistance in various pathogen models.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5284544 |

| Diminazene aceturate | 5284544 |

| Diminazene | 2354 |

| Pentamidine | 2753 |

| Melarsoprol | 15423 |

| Isometamidium chloride | 28185 |

| Homidium bromide | 13373 |

| Suramin | 6035 |

| Eflornithine | 3110 |

| Nifurtimox | 16287 |

| Synthalin | 15443 |

| Stilbamidine | 5362380 |

| Propamidine | 4934 |

| Tryparsamide | 6730 |

| Atoxyl | 2259 |

| Ornithine | 6262 |

| Putrescine | 1045 |

| Spermidine | 1103 |

| Spermine | 1097 |

| Arginine | 6322 |

| Citrulline | 351 |

| Nitric oxide | 145068 |

| Glutamate | 742 |

| Proline | 145742 |

| ATP | 5950 |

Data Tables

Based on the search results, a potential data table could summarize the association between specific genes/transporters and this compound resistance in different trypanosome species.

| Pathogen Species | Associated Gene/Transporter | Mechanism Proposed | Reference |

| Trypanosoma evansi | TeDR40 | Upregulation associated with resistance, potential efflux/sequestration | researchgate.netannals-parasitology.eu |

| Trypanosoma evansi | TevAT1 | Loss or downregulation reduces uptake | researchgate.netnih.gov |

| Trypanosoma brucei | TbAT1 | Primary transporter for uptake, loss reduces sensitivity | nih.govscispace.com |

| Trypanosoma congolense | Vacuolar-type Ca²⁺-ATPase | Missense mutations associated with reduced mitochondrial membrane potential |

Structure Activity Relationship Sar Studies and Analogue Design for Berenil

Design Principles for Berenil Derivatives to Modulate Specificity.

Design principles for this compound derivatives to modulate specificity often revolve around altering the compound's interaction with its target nucleic acid sequences or exploring alternative targets. This compound is known to preferentially bind to AT-rich regions in the minor groove of duplex DNA ptfarm.plnih.gov. However, studies have also shown it can bind to G-quadruplexes with high affinity, sometimes even tighter than to AT-rich duplex DNA nih.govrsc.org. This suggests that modifying the this compound scaffold could potentially shift its binding preference towards specific DNA structures or even RNA beilstein-journals.orgpnas.org.

One design approach involves altering the amidine groups, which are crucial for this compound's binding to both duplex DNA and G-quadruplexes nih.govrsc.org. Modifications or deletions of these groups can impact binding affinity and potentially introduce selectivity for different nucleic acid structures rsc.org.

Another strategy focuses on designing compounds that can recognize mixed base pair sequences, moving beyond the AT-specificity of the parent compound nih.gov. This can involve incorporating structural elements that interact with GC base pairs or designing molecules that bind cooperatively to multiple sites on the DNA nih.govacs.org. For instance, some designed compounds based on heterocyclic diamidines have shown the ability to recognize single G•C base pairs flanked by AT sequences nih.gov.

The linker region connecting the two amidinophenyl groups in this compound is another area for modification. Altering the flexibility, length, or composition of this linker can influence how the molecule fits into the minor groove or interacts with other DNA structures, thereby modulating specificity researchgate.net.

Impact of Structural Modifications on this compound's Target Binding Profiles.

Structural modifications to this compound can significantly impact its target binding profiles, affecting both affinity and selectivity. The two amidine groups are particularly important for binding to both duplex DNA and G-quadruplexes nih.govrsc.org. Studies have shown that modifications or deletions of these groups can reduce binding rsc.org.

While this compound is traditionally known for its AT-rich minor groove binding, it has also demonstrated strong binding to G-quadruplexes nih.govrsc.org. The binding affinity for some G-quadruplexes can be significantly higher than for AT-rich duplex DNA nih.govrsc.org. SAR studies have explored how structural changes influence this dual binding capacity and the preference for different G-quadruplex topologies acs.org.

Modifications can lead to altered binding modes. While this compound primarily exhibits minor groove binding, some studies suggest it can also exhibit intercalative properties depending on the DNA sequence and context ptfarm.plresearchgate.net. Analogues with altered structures might favor one binding mode over the other or exhibit novel interaction profiles.

Studies comparing this compound with analogues, such as certain meta-substituted diamidines, have shown that subtle structural changes can lead to different binding characteristics, including altered affinity and dissociation kinetics nih.gov. For example, one meta-substituted diamidine analogue showed higher affinity for AT-rich sequences than this compound and significantly slower dissociation kinetics nih.gov.

The following table illustrates the impact of some structural features on DNA binding, based on general principles observed with this compound and related diamidines:

| Structural Feature | Impact on Duplex DNA Binding (AT-rich minor groove) | Impact on G-Quadruplex Binding | Potential for Modulating Specificity |

| Amidine Groups | Crucial for strong binding nih.govrsc.org | Crucial for strong binding nih.govrsc.org | Modifications can alter affinity/selectivity rsc.org |

| Linker Region | Influences fit and interaction in minor groove | Can influence interaction mode | Alterations can tune sequence/structure preference |

| Aromatic Rings | Contribute to stacking interactions | Contribute to stacking/intercalation | Modifications can affect binding strength and mode nih.gov |

| Substituents on Rings | Can influence electronic and steric properties | Can influence electronic and steric properties | Can impact affinity and target recognition nih.gov |

Rational Design of this compound Analogues with Enhanced Mechanistic Properties.

Rational design of this compound analogues aims to create compounds with enhanced mechanistic properties, often by leveraging a deeper understanding of this compound's interactions with its targets. Since this compound interferes with DNA replication and transcription by binding to DNA uliege.benih.gov, analogues can be designed to optimize these interactions or target specific enzymatic processes.

For instance, given this compound's effect on kinetoplast DNA (kDNA) in trypanosomes, leading to impaired replication uliege.benih.gov, analogues could be designed for increased accumulation in the mitochondrion or enhanced inhibition of mitochondrial topoisomerase II, the enzyme affected by this compound uliege.be.

This compound has also been shown to interact with proteins, including enzymes like diamine oxidase and ACE2 caymanchem.com. While its primary mechanism against trypanosomes is linked to DNA binding, exploring analogues that selectively target these or other protein interactions could lead to compounds with different therapeutic profiles researchgate.netcaymanchem.com.

Rational design can also focus on improving the selectivity for G-quadruplexes over duplex DNA, or vice versa, depending on the desired therapeutic application nih.govrsc.org. This involves understanding the specific structural features of this compound that contribute to its affinity for each type of nucleic acid and designing analogues that enhance the interactions with the preferred target nih.govrsc.org.

Furthermore, the design of dinuclear platinum(II) complexes incorporating this compound has been explored. These complexes aim to combine the DNA targeting ability of this compound with the cytotoxic properties of platinum, potentially leading to enhanced antiproliferative effects, as observed in some cancer cell lines ptfarm.plresearchgate.net.

Comparative Analysis of this compound Analogues in Preclinical Efficacy Studies.

Comparative analysis of this compound analogues in preclinical efficacy studies is crucial for evaluating their potential as therapeutic agents. These studies assess the ability of the analogues to inhibit the growth of target organisms or exert desired biological effects in relevant in vitro and in vivo models.

Preclinical studies often compare the efficacy of this compound analogues against parasites like Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African trypanosomiasis and Chagas disease, respectively uliege.benih.govacs.org. These studies may involve determining IC50 values (concentration required for 50% inhibition) in cell culture models and assessing the compounds' effectiveness in animal models of infection acs.orgtaylorandfrancis.com.

Studies have compared the activity of this compound and its analogues in inhibiting parasite growth, affecting kDNA structure and replication, and influencing host-parasite interactions uliege.benih.gov. For example, research on T. cruzi epimastigotes showed that this compound reduced parasite growth and caused significant changes in kDNA arrangement uliege.benih.gov. Comparative studies with analogues would investigate if structural modifications enhance these effects or lead to different outcomes.

Beyond antiparasitic activity, this compound's potential in other areas, such as its reported ACE2 activation and anti-inflammatory properties, has led to preclinical investigations of its effects in models of COVID-19 and inflammatory conditions typeset.ionih.govresearchgate.net. Comparative analysis of analogues in these models would assess if structural modifications can enhance these specific activities while potentially reducing unwanted effects.

Studies on dinuclear platinum-Berenil complexes have shown promising antiproliferative activity against certain cancer cell lines in vitro, often exceeding that of cisplatin (B142131) ptfarm.plresearchgate.net. Comparative preclinical studies would involve testing these complexes in animal models of cancer to evaluate their in vivo efficacy and compare it to existing chemotherapies.

Preclinical efficacy studies are often complemented by investigations into the analogues' pharmacokinetic properties, metabolic stability, and potential for toxicity to provide a comprehensive picture of their therapeutic potential acs.orgauckland.ac.nz.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Berenil in Animal Models

Absorption and Distribution Patterns of Berenil in Various Animal Tissues

Following intramuscular administration, this compound is generally reported to be rapidly absorbed in various animal species. Peak blood levels are typically reached within one hour, although in dogs, this can take up to three hours fao.org. Studies in rabbits following an intramuscular injection of 3.5 mg/kg showed maximum blood and interstitial fluid concentrations within 15 minutes up.ac.za. In cattle, peak blood levels of 4.6-4.7 µg/ml were observed 15 to 45 minutes after an intramuscular injection of approximately 3.5 mg/kg nih.gov. In goats and sheep, peak plasma concentrations of 3.9-6.7 µg/ml and 6.3-7.57 µg/ml, respectively, were attained within 20-45 minutes after intramuscular administration fao.orgjosvasmouau.com.

This compound demonstrates distribution into various tissues, with some tissues showing higher accumulation than others. In rabbits, seven days after a 3.5 mg/kg intramuscular dose, the highest tissue levels were found in the liver (40 ppm), followed by the kidney (3 ppm) and brain (2.5 ppm) inchem.org. Lower levels (0.4-2.0 ppm) were detected in other organs, including muscle (2.1 ppm) inchem.org. In cattle, seven days after a 3.5 mg/kg intramuscular injection, the liver contained the highest concentration of residues (75.5 µg equivalents/g), corresponding to 22% of the dose, followed by the kidneys (54.67 ppm) fao.orgnih.gov. Concentrations in other tissues like spleen, muscle, injection site, and fat were considerably lower fao.org. By 20 days post-dosing in cattle, the liver residue had decreased to 24.4 µg equivalents/g (15% of the dose) nih.gov. Studies in dogs indicated that measurable levels of diminazene (B1218545) aceturate were detectable in serum up to 72 hours post-intramuscular administration bibliomed.org. In a study involving dogs treated with diminazene aceturate, concentrations were significantly higher in the brain of dogs pre-treated with secnidazole (B1681708) at 240 hours, and in the kidney and liver at 480 hours bibliomed.org.

Plasma protein binding of this compound has been observed to be high and concentration-dependent in goats (65-85%) researchgate.net.

Here is a table summarizing some tissue distribution data:

| Species | Dose (mg/kg, IM) | Time Post-Dosing | Tissue | Concentration (ppm or µg/g equivalents) | Source |

| Rabbit | 3.5 | 7 days | Liver | 40 | inchem.org |

| Rabbit | 3.5 | 7 days | Kidney | 3 | inchem.org |

| Rabbit | 3.5 | 7 days | Brain | 2.5 | inchem.org |

| Rabbit | 3.5 | 7 days | Muscle | 2.1 | inchem.org |

| Cattle | ~3.5 | 7 days | Liver | 75.5 | fao.orgnih.gov |

| Cattle | ~3.5 | 7 days | Kidney | 54.67 | fao.org |

| Cattle | ~3.5 | 7 days | Spleen | 2.51 | fao.org |

| Cattle | ~3.5 | 7 days | Muscle | 0.52 | fao.org |

| Cattle | ~3.5 | 7 days | Fat | 0.20 | fao.org |

| Cattle | ~3.5 | 20 days | Liver | 24.4 | nih.gov |

Metabolic Fate and Identification of this compound Metabolites in Experimental Species

Information on the biotransformation of this compound in laboratory animals is limited inchem.org. However, studies in cattle have indicated that this compound undergoes extensive metabolism fao.orgfao.org. Following intramuscular injection of 3.5 mg/kg to cattle, the parent drug and two metabolites were identified in the urine fao.orgfao.org. These metabolites were determined to be p-aminobenzamidine (representing 22% of the total radioactivity) and p-amino-benzamide (representing 4% of the radioactivity) fao.orgfao.org. In liver extracts from cattle, only unchanged diminazene was detected by thin-layer chromatography nih.gov. Relay-bioavailability studies in which liver from dosed calves was fed to rats showed that the total liver residues were only partially available nih.gov.

While specific metabolic pathways are not extensively detailed in the provided sources, the identification of metabolites in cattle urine confirms that biotransformation does occur in this species fao.orgfao.org. There is no specific metabolic pathway connected to polyamines and glutathione (B108866) in mammals, although aromatic diamidines like this compound have been shown to be reversible inhibitors of S-adenosylmethionine decarboxylase (AdoMetDC) and polyamine uptake in trypanosomatids nih.gov.

Elimination Kinetics of this compound in Preclinical Species

The elimination of this compound from the body has been described as generally biphasic in several species fao.orgup.ac.za. In rabbits, following intramuscular injection, a biphasic elimination with half-lives of 1.3 hours for the first compartment and 103 hours for the second compartment was reported up.ac.za. In cattle, after intramuscular administration, the decrease in concentration followed a biphasic process with half-lives of 2 and 188 hours nih.gov. The terminal half-lives for elimination in urine and feces in cattle were reported as 173 hours and 207 hours, respectively fao.org. Sheep have shown a triphasic elimination curve, indicative of a three-compartment model fao.org.

This compound is primarily excreted in the urine in cattle, with significantly more radioactivity found in urine than in feces fao.org. By 20 days after dosing, over 80% of the dose had been eliminated in cattle fao.org. In rabbits, by 7 days, 40-50% of the dose was excreted in urine and 8-20% in feces, suggesting biliary excretion inchem.org. In a relay study in rats given liver from dosed calves, a large proportion of the dose was eliminated in urine (21-33%) and feces (37-48%), with only small amounts in bile (0.24-0.43%) inchem.org. Studies in rats also investigated the effect of repeated administration on urinary enzyme excretion, indicating potential cellular damage to the kidney nih.gov.

Here is a table summarizing some elimination half-life data:

| Species | Route of Administration | Elimination Pattern | Half-life (hours) | Source |

| Rabbit | IM | Biphasic | 1.3 (initial), 103 (terminal) | up.ac.za |

| Cattle | IM | Biphasic | 2 (initial), 188 (terminal) | nih.gov |

| Cattle | IM | Biphasic (Urine) | 173 | fao.org |

| Cattle | IM | Biphasic (Feces) | 207 | fao.org |

| Sheep | IM | Triphasic | - | fao.org |

| Monkey | Oral | Monophasic | 15 | inchem.org |

| Monkey | IM | Biphasic | 1-2 (initial), 18-19 (terminal) | inchem.org |

Correlation between this compound Exposure and Biological Effect in Preclinical Studies

Several preclinical studies have investigated the relationship between this compound exposure and its biological effects, particularly its efficacy against trypanosomal and babesial infections. This compound has a direct action on parasites msd-animal-health.com.

Studies in rabbits have examined the pharmacokinetics and efficacy of this compound against trypanosomes inchem.orgjosvasmouau.com. Research in mice and rats infected with Trypanosoma evansi showed that treatment with this compound modulated infection-induced changes in liver enzymes and serum metabolites researchgate.net. Histopathological studies in treated animals revealed apparently normal organs compared to untreated infected controls researchgate.net. In cattle infected with Trypanosoma congolense, the level of parasitaemia and the degree of anaemia at the time of treatment affected the distribution, disposition, and elimination of diminazene aceturate up.ac.za.

While specific pharmacokinetic/pharmacodynamic (PK/PD) modeling data linking precise exposure metrics (like AUC or Cmax) to quantitative measures of parasite clearance or clinical improvement are not extensively detailed in the provided snippets for all species, the general correlation between administration and therapeutic success is noted msd-animal-health.comup.ac.za. For instance, a dose of 1 mg/kg was sufficient for clinical cure in dogs with acute Babesia canis, while 8-10 mg/kg was needed for complete recovery and parasite elimination up.ac.za. A dose of 12 mg/kg was necessary for complete sterilization of parasites in all studied cases in dogs up.ac.za. In mice, oral treatment with SCYX-7158 (a benzoxaborole) at 12.5 mg/kg over 7 days resulted in an 80% cure rate for T. b. brucei infection, and a 100% cure rate at 25 mg/kg plos.org. This compound, administered intraperitoneally as a single 10 mg/kg dose, was used as a positive control in this study plos.org.

Recent research has also explored this compound's immunomodulatory properties, showing that it can reduce pro-inflammatory cytokine production in macrophages in vivo and in vitro by downregulating key signaling pathways nih.govresearchgate.net. This suggests a potential correlation between this compound exposure and the modulation of the host's inflammatory response during infection nih.govresearchgate.net. Additionally, studies with dinuclear this compound-platinum(II) complexes have investigated their effects on cancer cell metabolism and apoptosis, indicating a link between complex exposure and cellular effects in preclinical cancer models researchgate.netresearchgate.net.

Advanced Methodological Approaches and Computational Studies in Berenil Research

Biophysical Techniques for Characterizing Berenil-Biomolecule Interactions.

Biophysical techniques play a vital role in experimentally characterizing the binding of this compound to biomolecules, such as DNA and proteins. These methods offer quantitative data on binding affinity, stoichiometry, and the energetic forces driving the interaction.

Applications of Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism, NMR, Mass Spectrometry, Surface Plasmon Resonance) in this compound Studies.

Spectroscopic methods are widely used to investigate this compound's interactions with biomolecules. UV-Vis spectroscopy can detect changes in the electronic absorption spectrum of this compound upon binding, indicating complex formation. rsc.orgptfarm.pl Fluorescence spectroscopy is employed to study binding, often utilizing the intrinsic fluorescence of this compound or fluorescent probes that are displaced upon this compound binding. Fluorescent displacement assays, for instance, have shown that this compound can displace ThT dye from c-MYC G4 DNA, suggesting a strong affinity. geneseo.edu Circular Dichroism (CD) spectroscopy is a powerful tool for examining structural changes in biomolecules upon ligand binding. CD studies have demonstrated that this compound can bind to both double-stranded and triple-helical DNA, inducing specific spectral changes indicative of altered nucleic acid conformation. rsc.orgtandfonline.comtandfonline.comcapes.gov.brimrpress.com CD experiments have also suggested multiple binding modes for this compound with G4 DNA. geneseo.edu Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information at atomic resolution. 1H and 195Pt-NMR studies have been used to analyze the interaction of platinum-berenil complexes with nucleosides, revealing binding sites. nih.gov Two-dimensional (2D) 1H-NMR spectroscopy has been used to study the interaction of this compound with DNA dodecamers, confirming minor groove binding and providing insights into the dynamics of the complex. nih.govacs.org Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), can be used to identify and characterize non-covalent complexes formed between this compound and biomolecules. rsc.orgnih.gov Surface Plasmon Resonance (SPR) is a label-free technique that allows for real-time monitoring of binding events and the determination of kinetic and equilibrium binding constants. nih.govnih.gov SPR has been utilized to assess the binding and stabilization potential of compounds, including those related to this compound, with G-quadruplex DNA. acs.org Single molecule force spectroscopy, such as that employing Atomic Force Microscopy (AFM), has also been used to investigate the influence of this compound on the interaction forces between complementary DNA strands. ens.fr

Isothermal Titration Calorimetry (ITC) for this compound Binding Thermodynamics.

Isothermal Titration Calorimetry (ITC) is a fundamental technique for a complete thermodynamic characterization of biomolecular interactions. ITC directly measures the heat absorbed or released upon binding, providing enthalpy (ΔH), entropy (ΔS), and binding affinity (K_a) or dissociation constant (K_d), as well as stoichiometry (n). scielo.br ITC studies have been extensively used to investigate this compound's binding to various DNA sequences, including double-stranded DNA dodecamers and G-quadruplexes. chemrxiv.orgchemrxiv.orgrsc.orgnih.govresearchgate.netresearchgate.net These studies have revealed that this compound binding can be driven by both enthalpic and entropic contributions, and that multiple binding sites and modes (minor groove binding and intercalation) can be involved depending on the DNA sequence and concentration. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net For example, ITC experiments with DNA dodecamers suggested a stoichiometry of about 1.5:1 (this compound:DNA), indicating heterogeneous binding modes. chemrxiv.org ITC data for this compound binding to c-MYC G4 DNA revealed binding affinities in the order of 10^5 M^-1, with enthalpy changes being a major driving force. geneseo.edu Studies comparing this compound and benzamidine (B55565) binding to beta-trypsin using ITC showed that this compound had a significantly higher association constant, with favorable enthalpic and entropic contributions. scielo.brnih.gov

An example of thermodynamic data obtained from ITC experiments for this compound binding to DNA dodecamers is presented below, illustrating the type of data generated by this technique:

| DNA Dodecamer | Stoichiometry (n) | K (M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |